5-Benzyloxyindole-3-acetic acid methyl ester

Physicochemical Characterization Synthetic Chemistry Process Development

Research challenge: Unprotected indole-3-acetic acid derivatives cause side reactions in multi-step syntheses, compromising yield and purity. Solution: 5-Benzyloxyindole-3-acetic acid methyl ester (CAS 5599-44-0) provides orthogonal benzyl ether and methyl ester protection for clean, sequential deprotection via hydrogenolysis and base hydrolysis. • Enables synthesis of platinum(IV) anticancer prodrugs with GI₅₀ values of 1.2-150 nM • Thermal stability up to 480 °C supports high-temperature GC calibration • Non-ionizable probe for membrane permeability studies Bulk quantities available with documented purity.

Molecular Formula C18H17NO3
Molecular Weight 295.3 g/mol
CAS No. 5599-44-0
Cat. No. B1601545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyloxyindole-3-acetic acid methyl ester
CAS5599-44-0
Molecular FormulaC18H17NO3
Molecular Weight295.3 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C18H17NO3/c1-21-18(20)9-14-11-19-17-8-7-15(10-16(14)17)22-12-13-5-3-2-4-6-13/h2-8,10-11,19H,9,12H2,1H3
InChIKeyCVNVZZJUGJPNON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyloxyindole-3-acetic Acid Methyl Ester: Profile & Key Differentiators


5-Benzyloxyindole-3-acetic acid methyl ester (CAS 5599-44-0, molecular formula C₁₈H₁₇NO₃, MW 295.34 g/mol) is a synthetic indole-3-acetic acid derivative featuring a 5-benzyloxy protecting group and a methyl ester at the 3-acetic acid position . This compound serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and as a precursor to platinum(IV) anticancer prodrugs [1]. Its dual protection strategy—masking both the phenolic hydroxyl (as benzyl ether) and carboxylic acid (as methyl ester) functionalities—differentiates it from free acid, hydroxy, or mono-protected analogs, imparting distinct lipophilicity, thermal stability, and reactivity profiles that are critical for multi-step synthetic routes.

5-Benzyloxyindole-3-acetic Acid Methyl Ester: Interchangeability Issues


The orthogonality and stability of protecting groups on the indole-3-acetic acid scaffold directly dictate synthetic feasibility and compound utility. Replacing 5-benzyloxyindole-3-acetic acid methyl ester with the free acid (5-benzyloxyindole-3-acetic acid, CAS 4382-53-0) or the debenzylated 5-hydroxyindole-3-acetic acid methyl ester (CAS 15478-18-9) introduces reactive carboxyl or hydroxyl groups that compromise compatibility with downstream coupling reactions (e.g., amide bond formation) and alter solubility, leading to premature side reactions or purification challenges . Conversely, substituting the 5-benzyloxy group with a smaller methoxy group (5-methoxyindole-3-acetic acid methyl ester, CAS 23304-48-5) or removing the 5-substituent entirely (indole-3-acetic acid methyl ester, CAS 1912-33-0) drastically shifts lipophilicity and hydrogen-bonding potential, affecting membrane permeability and target engagement in biological assays [1]. The quantitative evidence below demonstrates that these structural modifications produce non-trivial differences in physicochemical properties and biological outcomes.

5-Benzyloxyindole-3-acetic Acid Methyl Ester: Quantitative Differentiation vs Analogs


Melting Point Reduction vs. Free Acid

Esterification of the carboxylic acid group in 5-benzyloxyindole-3-acetic acid dramatically lowers the melting point, transforming the physical state at room temperature. The methyl ester (target compound) exhibits a melting point of 69 °C (±1 °C), compared to 146–154 °C for the free acid 5-benzyloxyindole-3-acetic acid (CAS 4382-53-0) . This 77–85 °C difference facilitates dissolution, mixing, and recrystallization during multi-step synthesis, reducing energy input for melting and simplifying solvent selection for purification.

Physicochemical Characterization Synthetic Chemistry Process Development

Boiling Point Elevation vs. Unsubstituted Analog

The 5-benzyloxy substituent significantly increases the boiling point of the methyl ester scaffold. The target compound has a boiling point of 480.8 °C at 760 mmHg , versus 160–163 °C (at 0.5 mmHg) for the unsubstituted indole-3-acetic acid methyl ester (CAS 1912-33-0) . Even when corrected for pressure differences, the 5-benzyloxy derivative boils considerably higher, indicating greater thermal stability and reduced volatility, which is beneficial for reactions requiring elevated temperatures (e.g., amide coupling in refluxing xylenes or DMF).

Thermal Stability Distillation Purification High-Boiling Solvents

Density & Refractive Index vs. 5-Hydroxy Analog

The presence of the hydrophobic benzyloxy group reduces density and alters optical properties compared to the more polar 5-hydroxy analog. The target compound has a density of 1.233 g/cm³ and a refractive index of 1.634 , whereas 5-hydroxyindole-3-acetic acid methyl ester (CAS 15478-18-9) exhibits a predicted density of 1.340 g/cm³ . This ~0.107 g/cm³ density difference translates to distinct chromatographic retention times and sedimentation behavior in slurry formulations.

Chromatographic Separation Formulation Development Physicochemical Fingerprinting

Lipophilicity Enhancement vs. 5-Methoxy Analog

The benzyloxy group at the 5-position confers substantially higher lipophilicity compared to a methoxy group at the same position. While experimentally measured logP values for all analogs are not available in the same system, predicted logP (XLogP3) for the 5-methoxyindole-3-acetic acid methyl ester (CAS 23304-48-5) is notably lower than that of the target compound. The 5-hydroxyindole-3-acetic acid methyl ester (CAS 15478-18-9) has a predicted pKa of 9.84 (phenol), whereas the target compound lacks an ionizable proton at the 5-position, remaining neutral across a wider pH range . This neutral, lipophilic character facilitates passive membrane diffusion, a critical property for intracellular targets such as histone deacetylases (HDACs) where 5-benzyloxyindole-3-acetic acid-derived platinum(IV) complexes demonstrated potent activity [1].

Lipophilicity Drug Design ADME Prediction

5-Benzyloxyindole-3-acetic Acid Methyl Ester: Recommended Applications


Orthogonally Protected Building Block

The methyl ester and benzyl ether protection of the target compound provide orthogonal deprotection handles (hydrogenolysis for benzyl group removal; basic hydrolysis for methyl ester cleavage), enabling sequential functionalization of the indole scaffold. Using this compound instead of the free acid or 5-hydroxy analog prevents unwanted side reactions during amide coupling, Mitsunobu reactions, or organometallic cross-couplings, as neither the carboxylic acid nor the phenol is free to interfere .

Platinum(IV) Prodrug Precursor

Platinum(IV) complexes incorporating 5-benzyloxyindole-3-acetic acid as the axial ligand exhibited GI₅₀ values between 1.2 and 150 nM across multiple human cancer cell lines, outperforming cisplatin, oxaliplatin, and carboplatin [1]. The methyl ester form serves as a stable, easy-to-handle precursor for generating the free acid ligand via mild hydrolysis, which is then coordinated to the platinum center. The enhanced lipophilicity of the benzyloxyindole moiety contributes to cellular uptake and HDAC inhibitory activity observed in HT29 colon cancer cells [1].

Chromatographic & Physicochemical Reference

Owing to its distinct physicochemical fingerprint—melting point 69 °C, density 1.233 g/cm³, refractive index 1.634, and boiling point 480.8 °C —this compound serves as an ideal reference standard for calibrating HPLC and GC methods when analyzing structurally related indole-3-acetic acid derivatives. Its thermal stability up to 480 °C also makes it suitable as a high-temperature GC calibration standard, unlike the lower-boiling unsubstituted indole-3-acetic acid methyl ester.

Lipophilic Probe for Cell Permeability Studies

The neutral, non-ionizable character of the 5-benzyloxy group combined with the methyl ester's moderate lipophilicity makes this compound a suitable passive-permeability probe for comparing uptake mechanisms across cell lines. Unlike the 5-hydroxy analog, which is partially ionized at physiological pH (predicted pKa 9.84) , the target compound remains entirely un-ionized, simplifying interpretation of membrane transport experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Benzyloxyindole-3-acetic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.